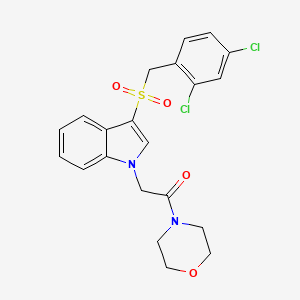

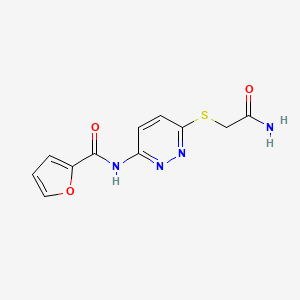

![molecular formula C23H19ClN6O2 B2510847 N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 1112408-62-4](/img/structure/B2510847.png)

N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide" is a benzamide derivative, which is a class of compounds known for their potential biological applications. Benzamide derivatives are of considerable interest in medicinal chemistry due to their ability to bind nucleotide protein targets and exhibit various biological activities, such as anti-inflammatory, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of the amide bond between a benzoyl group and an amine. In the literature, similar compounds have been synthesized using different starting materials and reaction conditions. For instance, a series of N-substituted benzamides were synthesized from 4-aminophenazone, a non-steroidal anti-inflammatory drug, indicating the versatility of benzamide synthesis . Another study describes the synthesis of benzamide-based 5-aminopyrazoles through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for "N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using techniques such as mass spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and X-ray crystallography . These analytical techniques help in determining the molecular conformation and the presence of specific substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the benzamide core. The reactivity of these compounds can be influenced by the electronic and steric effects of the substituents, which can affect the compound's ability to participate in further chemical transformations. For example, the presence of electron-donating or electron-withdrawing groups can alter the reactivity of the amide bond towards hydrolysis or nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzamide ring. These properties are important for the compound's application in drug development, as they affect the compound's bioavailability and pharmacokinetics. Toxicological evaluations of similar compounds have shown that they can undergo rapid oxidative metabolism and have varying degrees of systemic exposure upon oral administration . The metabolism pathways and the toxicological profiles of these compounds are critical for assessing their safety and efficacy as potential therapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Saeed et al. (2015) reported the synthesis of a series of benzamide derivatives, highlighting their potential biological applications. These compounds have been evaluated for their inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases, demonstrating the relevance of such compounds in medicinal chemistry (Saeed et al., 2015).

Biological Evaluation

- Lambert et al. (1995) synthesized two new ameltolide derivatives and evaluated them in several anticonvulsant models. These compounds were superior to phenytoin in the maximal electroshock seizure test, showcasing their potential in developing anticonvulsant medications (Lambert et al., 1995).

- Drabina et al. (2008) prepared both (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides and studied their complexes with Cu(I), which catalyze the Kharash–Sosnovsky allylic oxidation. This highlights their role in synthetic chemistry and potential biological applications (Drabina et al., 2008).

Pharmaceutical Research

- Kamimura et al. (2017) discussed the biotransformation of the glucokinase activator PF-04937319 in humans, which is related to compounds like N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. This study underlines the importance of understanding human-specific metabolism in drug development (Kamimura et al., 2017).

Antipsychotic Potential

- Högberg et al. (1990) explored the synthesis and antidopaminergic properties of benzamide derivatives, indicating their potential use in antipsychotic medication (Högberg et al., 1990).

Chemical Reactivity and Synthesis

- Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, which includes similar compounds to N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide. Such methods are crucial for quality control in pharmaceuticals (Ye et al., 2012).

Propiedades

IUPAC Name |

1-(5-chloro-2-methylphenyl)-5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN6O2/c1-3-15-5-7-16(8-6-15)21-27-20(32-28-21)12-29-13-25-22-18(23(29)31)11-26-30(22)19-10-17(24)9-4-14(19)2/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEENFTRUOFAJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=C(C=CC(=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)

![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)

![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)

![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)